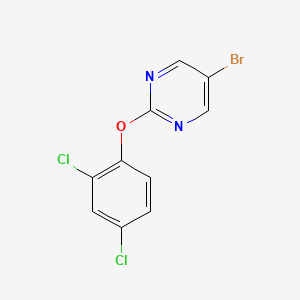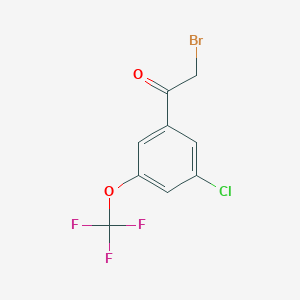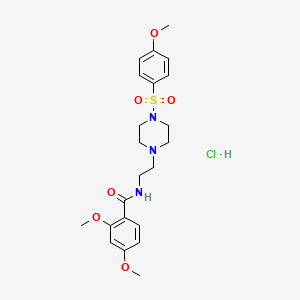
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide” is a complex organic molecule. It contains a xanthone moiety (9H-xanthen-9-one), which is a tricyclic compound found in a number of plants and pharmaceuticals . The molecule also contains a methoxyphenoxy group and an acetamide group.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Lakshmi Ranganatha et al. (2014) focused on synthesizing novel compounds related to the chemical structure of interest and evaluating them for xanthine oxidase (XO) inhibition and antioxidant properties. Among the synthesized compounds, specific derivatives demonstrated potent XO inhibition and significant antioxidant properties, suggesting potential therapeutic applications in managing conditions associated with oxidative stress and enzyme inhibition (V. Lakshmi Ranganatha et al., 2014).
The research by Shuichi Ueda and Kazu Kurosawa (1977) presented a method for synthesizing 9-xanthenones through the oxidation of 2-hydroxy-4-methoxybenzophenones with metal salts, leading to diverse yields. This study highlights a novel approach to synthesizing compounds with potential pharmaceutical applications, including those related to the chemical structure (Shuichi Ueda & Kazu Kurosawa, 1977).
Debnath and Ganguly (2015) synthesized and characterized novel derivatives for antimicrobial evaluation. One specific compound showed promising antibacterial and antifungal activities, which indicates the potential for developing new antimicrobial agents based on modifications of the parent compound (B. Debnath & S. Ganguly, 2015).
Material Science Applications
- Gonul S. Batibay et al. (2020) developed a novel photoinitiator for preparing poly(methyl methacrylate) hybrid networks in air atmosphere, leveraging a compound structurally similar to the one of interest. This study underlines the utility of such chemicals in creating advanced materials with enhanced thermal stability and robustness (Gonul S. Batibay et al., 2020).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-15-7-9-16(10-8-15)27-13-21(24)23-14-6-11-18-20(12-14)28-19-5-3-2-4-17(19)22(18)25/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCAJIZRDLLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)

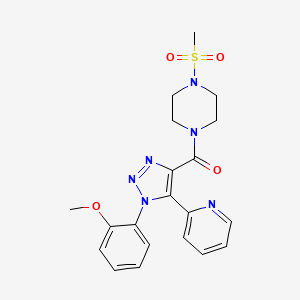
![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678670.png)
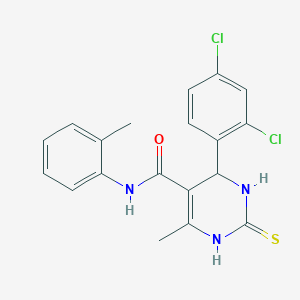
![2-Prop-2-enoyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2678674.png)
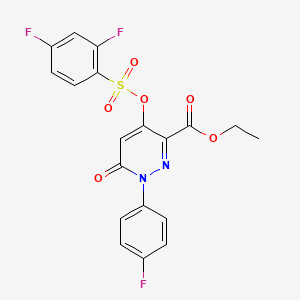
![Furan-2-yl-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2678679.png)
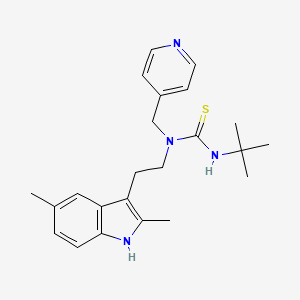
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)
